Dibenzo[b,d]furan-2,3-diamine
Overview
Description
Dibenzo[b,d]furan-2,3-diamine is an organic compound with the molecular formula C12H10N2O. It is a derivative of dibenzofuran, which is a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring. This compound is characterized by the presence of two amino groups attached to the 2nd and 3rd positions of the dibenzofuran structure .
Mechanism of Action
Target of Action
Dibenzo[b,d]furan-2,3-diamine, also known as Dibenzofuran-2,3-diamine, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that dibenzofuran, a related compound, undergoes electrophilic reactions, such as halogenation and friedel-crafts reactions . It’s plausible that this compound may interact with its targets in a similar manner, but further studies are needed to confirm this.
Biochemical Pathways
It’s known that dibenzofuran and its derivatives can undergo various transformations, including di lithiation . This suggests that this compound might interact with similar biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
The compound is a solid at room temperature , which could influence its bioavailability
Result of Action
Related compounds have been used as dopants in oled devices, exhibiting excellent device lifetime . This suggests that this compound might have similar effects, but more research is needed to confirm this.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it’s recommended to be stored in a refrigerator Moreover, its efficacy could be influenced by the presence of other compounds or specific conditions in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-2,3-diamine typically involves the nitration of dibenzofuran followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like tin(II) chloride.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or secondary amines.
Scientific Research Applications
Dibenzo[b,d]furan-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and dyes.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, lacking the amino groups.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
Dibenzo[b,d]furan-2,3-diamine is unique due to the presence of two amino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
dibenzofuran-2,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMZZCSGLBNFEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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